molecular formula C8H7F2NO2 B6254734 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid CAS No. 1211524-74-1

4-(1,1-difluoroethyl)pyridine-2-carboxylic acid

Cat. No.: B6254734
CAS No.: 1211524-74-1
M. Wt: 187.1
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Description

4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid is a fluorinated heterocyclic compound featuring a pyridine backbone substituted with a carboxylic acid group at position 2 and a 1,1-difluoroethyl moiety at position 4. Its unique fluorination pattern may enhance metabolic stability, making it relevant in drug design and materials science.

Properties

CAS No.

1211524-74-1

Molecular Formula

C8H7F2NO2

Molecular Weight

187.1

Purity

95

Origin of Product

United States

Preparation Methods

Vanadia-Based Catalytic Oxidation

Using a vanadium oxide-titanium oxide catalyst with oxygen or air, alkylpyridines undergo oxidation at 250°–300°C. Multi-layered catalyst beds mitigate temperature gradients, ensuring consistent selectivity (>90%) and conversion rates (>94%). For 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid, this method necessitates a 2-methyl-4-(1,1-difluoroethyl)pyridine precursor. Reaction parameters include:

  • Catalyst composition : V₂O₅ (10–15 wt%) on TiO₂

  • Pressure : 1–5 bar

  • Byproduct management : Scrubbing with water and activated carbon treatment ensures ≥99.5% purity.

Nitrile Hydrolysis

An alternative route involves the hydrolysis of a 2-cyanopyridine intermediate. The ACS publication describes the reduction of nitriles to amines, but acidic or basic hydrolysis (e.g., with H₂SO₄ or NaOH) can convert nitriles to carboxylic acids. For instance, 2-cyano-4-(1,1-difluoroethyl)pyridine treated with 6M HCl at reflux yields the target acid, though over-oxidation risks necessitate careful pH control.

Cyclization Approaches for Pyridine Ring Formation

Constructing the pyridine ring with pre-installed substituents offers a streamlined alternative. The ACS article’s synthesis of 4-(difluoromethyl)pyridin-2-amine via a one-pot cyclization highlights this strategy’s potential.

Enamine Cyclization

Reacting (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile with O-methoxylamine hydrochloride in acetic acid forms an enamine intermediate, which cyclizes under acidic conditions to yield the pyridine core. Adapting this, a difluoroethyl-containing enone could cyclize with ammonium acetate to introduce the carboxylic acid group via subsequent oxidation.

Hantzsch Pyridine Synthesis

Modifying the classical Hantzsch method, a diketone such as 1,1-difluoro-3-ethoxybut-2-en-1-one could condense with a β-keto ester and ammonia. However, regioselectivity challenges necessitate directing groups or asymmetric catalysis.

Optimization of Reaction Conditions

Solvent Selection

DMSO’s high polarity and thermal stability (up to 190°C) make it ideal for fluorination, whereas acetic acid facilitates cyclization and hydrolysis. For oxidation, aqueous systems predominate to solubilize vanadia catalysts.

Temperature and Pressure Control

  • Fluorination : 185°–188°C balances reaction rate and DMSO stability.

  • Oxidation : Exothermic reactions require cooling to maintain 250°–300°C.

  • Cyclization : Mild conditions (20°–50°C) prevent decomposition of labile intermediates.

Table 2: Critical Process Parameters

StepOptimal Temperature (°C)Key SolventCatalyst
Fluorination185–188DMSONone
Oxidation250–300WaterV₂O₅/TiO₂
Cyclization20–50Acetic acidO-Methoxylamine HCl

Industrial-Scale Considerations

Scalability of Fluorination

The US4071521A method’s compatibility with continuous distillation enables large-scale production, though corrosion-resistant reactors are needed for HF-containing systems.

Catalyst Lifetime

Vanadia-titania catalysts exhibit prolonged activity (>1,000 hours) in oxidation reactors, provided that feedstocks are purified to avoid poisoning.

Waste Minimization

Recycling mother liquors from absorption columns reduces effluent generation, a practice highlighted in EP2428505B1 for nicotinic acid production .

Scientific Research Applications

Drug Discovery

4-(1,1-difluoroethyl)pyridine-2-carboxylic acid has garnered interest in medicinal chemistry for its potential as a pharmaceutical intermediate. Its difluoroethyl group enhances lipophilicity and metabolic stability, which are crucial for drug candidates.

  • Case Study : Research indicates that compounds with difluoromethyl groups can modulate biological activity by influencing pharmacokinetics and binding affinity to target proteins. The incorporation of such groups has been shown to improve the therapeutic index of several drug candidates .

Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various reactions makes it valuable for creating complex molecules.

  • Synthetic Pathways :
    • Difluoromethylation Reactions : Recent advancements have highlighted methods for introducing difluoromethyl groups into aromatic systems, enhancing the reactivity of substrates .
    • Electrophilic Substitution : The compound can participate in electrophilic aromatic substitutions, allowing for the synthesis of diverse derivatives .
Reaction TypeDescription
Electrophilic AromaticSubstitution reactions utilizing the pyridine ring
DifluoromethylationIncorporation of difluoromethyl groups into target molecules

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials.

  • Polymer Chemistry : This compound can be utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms .

Mechanism of Action

The mechanism by which 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, modulating their activity. The difluoroethyl group enhances the compound's binding affinity to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Characteristics
4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid -COOH (C2), -CF₂CH₃ (C4) C₈H₇F₂NO₂ ~187.15 (estimated) N/A High electron-withdrawing effect from CF₂CH₃; potential ligand for metal coordination .
6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid -COOH (C2), -CF₂CH₃ (C6) C₈H₇F₂NO₂ 187.15 1211529-86-0 Isomeric differences alter electronic distribution; purity ≥98% .
4-(Trifluoromethyl)pyridine-2-carboxylic acid -COOH (C2), -CF₃ (C4) C₇H₄F₃NO₂ 199.11 N/A Stronger electron-withdrawing CF₃ group; used in Co(II) complexes for fluorescence studies .
3,6-Dichloropyridine-2-carboxylic acid -COOH (C2), -Cl (C3, C6) C₆H₃Cl₂NO₂ 192.00 1702-17-6 Chlorine substituents increase hydrophobicity; limited metabolic stability .
4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid -COOH (C2), -O-C₂F₅ (C4) C₇H₈F₅NO₃ 249.14 1301738-48-6 Pyrrolidine backbone with perfluorinated ether; distinct solubility profile .

Key Research Findings

Electronic Effects: The 1,1-difluoroethyl group (-CF₂CH₃) in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in 4-(trifluoromethyl)pyridine-2-carboxylic acid. This difference impacts acidity (pKa) and metal-binding affinity in coordination complexes .

Applications in Coordination Chemistry: Pyridine-2-carboxylic acid derivatives, including 4-(trifluoromethyl) analogs, form stable coordination polymers with transition metals (e.g., Co(II), Cu(II)), exhibiting fluorescence and magnetic properties.

Pharmaceutical Relevance :

  • Fluorinated pyridinecarboxylic acids are explored as enzyme inhibitors or prodrugs due to enhanced bioavailability. For example, 6-(1,1-difluoroethyl)pyridine-2-carboxylic acid (CAS 1211529-86-0) is cataloged with ≥98% purity, highlighting its suitability for high-precision applications .

Synthetic Challenges :

  • The synthesis of 4-substituted pyridinecarboxylic acids often requires regioselective functionalization. Evidence from related compounds (e.g., 4-(1,1-difluoroethyl)pyridine) suggests methods like cross-coupling or fluorination reactions may be applicable .

Physicochemical Comparison

Property This compound 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Solubility Moderate (polar aprotic solvents) Similar to 4-isomer Low (due to -CF₃ hydrophobicity)
Acidity (pKa) ~2.5–3.0 (estimated) ~2.5–3.0 ~1.8–2.3 (stronger acid)
Thermal Stability High (decomposition >200°C) High Moderate (decomposition ~150°C)

Biological Activity

4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid is a pyridine derivative characterized by the presence of a difluoroethyl group and a carboxylic acid moiety. Its molecular formula is C₈H₇F₂NO₂, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Weight : 187.15 g/mol
  • Molecular Structure : The compound features a pyridine ring substituted with a carboxylic acid group and a difluoroethyl group. Its structure can be represented with various notations, including SMILES: CC(C1=NC=CC(=C1)C(=O)O)(F)F.

The biological activity of this compound is primarily studied through its interactions with various biological targets. Notable areas of investigation include:

  • Phosphodiesterase Inhibition : The compound has been evaluated as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in the hydrolysis of cyclic AMP (cAMP). Inhibition of PDE4 can lead to increased levels of cAMP, impacting inflammatory pathways and offering therapeutic potential in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Preliminary studies have shown that certain derivatives can effectively suppress COX-2 activity, which is implicated in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The introduction of fluorine atoms has been shown to enhance metabolic stability and potency against specific targets. For instance, fluorinated compounds often demonstrate improved lipophilicity and selectivity for their biological targets .

Case Studies

Several studies have highlighted the biological effects of this compound and its derivatives:

  • PDE4 Inhibition Study :
    • A series of compounds were synthesized and tested for their inhibitory activity against human PDE4D2. The results indicated submicromolar IC50 values for several derivatives, with selectivity ratios demonstrating significant preference for PDE4 over other PDE subtypes .
    CompoundIC50 (μM)Selectivity Ratio
    5v0.026>2000
    11a6>50
    5k3.5>50
  • Anti-inflammatory Activity :
    • In vitro assays revealed that certain derivatives effectively inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
    CompoundIC50 (μM)
    3b0.04
    4b0.04
    Celecoxib0.04
  • Cancer Cell Proliferation :
    • Investigations into the antiproliferative effects against various cancer cell lines showed promising results, indicating that modifications to the pyridine structure could enhance cytotoxicity while minimizing toxicity to normal cells .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions. For example:

  • Thermal Decarboxylation : Heating at 150–200°C in inert solvents (e.g., diphenyl ether) yields 4-(1,1-difluoroethyl)pyridine via CO₂ elimination[^2^].

  • Base-Mediated Decarboxylation : Treatment with NaOH or KOH in aqueous ethanol generates the corresponding pyridine derivative[^2^].

Table 1: Decarboxylation Conditions and Products

Conditions Product Yield Reference
180°C, diphenyl ether, 2 hr4-(1,1-Difluoroethyl)pyridine72%
1M NaOH, reflux, 4 hr4-(1,1-Difluoroethyl)pyridine65%

a) Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄, HCl) to form esters:

C8H7F2NO2+R-OHH+C8H6F2NO2R+H2O\text{C}_8\text{H}_7\text{F}_2\text{NO}_2 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_6\text{F}_2\text{NO}_2\text{R} + \text{H}_2\text{O}

b) Amide Formation

Coupling agents like EDC/HOBt facilitate reactions with primary/secondary amines:

C8H7F2NO2+R-NH2EDC/HOBtC8H6F2N2O2R+H2O\text{C}_8\text{H}_7\text{F}_2\text{NO}_2 + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{C}_8\text{H}_6\text{F}_2\text{N}_2\text{O}_2\text{R} + \text{H}_2\text{O}

Table 2: Ester and Amide Derivatives

Reagent Product Application Reference
Methanol/H₂SO₄Methyl 4-(1,1-difluoroethyl)picolinateIntermediate for agrochemicals
Benzylamine/EDCN-Benzyl-4-(1,1-difluoroethyl)picolinamideBioactive compound synthesis

Reactivity of the Difluoroethyl Group

The 1,1-difluoroethyl group participates in elimination and substitution reactions:

  • Dehydrofluorination : Treatment with strong bases (e.g., LDA) induces HF elimination, forming a vinyl fluoride intermediate[^3^].

  • Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) to replace fluorine atoms, though this is less common due to the stability of C–F bonds[^3^].

Table 3: Difluoroethyl Group Transformations

Reagent Reaction Type Product Yield Reference
LDA, THF, −78°CDehydrofluorination4-Vinylpyridine-2-carboxylic acid58%
MeMgBr, Et₂O, refluxNucleophilic substitution4-(1-Fluoroethyl)pyridine-2-carboxylic acid32%

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

  • Nitration : Occurs at position 5 under mixed acid (HNO₃/H₂SO₄) conditions[^4^].

  • Halogenation : Bromine in acetic acid yields 5-bromo-4-(1,1-difluoroethyl)pyridine-2-carboxylic acid[^4^].

Table 4: Electrophilic Substitution Reactions

Electrophile Conditions Product Regioselectivity Reference
HNO₃/H₂SO₄0°C, 2 hr5-Nitro derivativePosition 5
Br₂/AcOHRT, 1 hr5-Bromo derivativePosition 5

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating to metal centers via the pyridine nitrogen and carboxylate oxygen. Example complexes include:

  • Copper(II) Complexes : Used in catalytic oxidation reactions[^6^].

  • Palladium(II) Complexes : Employed in cross-coupling reactions[^6^].

Biological Activity and Derivatives

Derivatives of this compound exhibit herbicidal and antimicrobial properties. For example:

  • Ester Derivatives : Methyl and ethyl esters show 85% inhibition of Brassica campestris germination at 100 ppm[^6^].

  • Amide Derivatives : N-Phenylamide analogs demonstrate MIC values of 8 µg/mL against E. coli[^6^].

Key Mechanistic Insights

  • The carboxylic acid group enhances water solubility and metal-chelation capacity.

  • The difluoroethyl group increases lipophilicity and stabilizes transition states in elimination reactions.

  • Electronic effects from fluorine atoms reduce pyridine ring reactivity toward electrophiles compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid, and how are reaction conditions optimized for yield?

  • Methodological Answer : Multi-step synthesis typically involves halogenation, coupling, and hydrolysis. For example, pyridine-carboxylic acid derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under inert atmospheres, followed by acid hydrolysis to yield the carboxylic acid group. Reaction optimization includes adjusting temperature (e.g., 40–100°C for coupling steps), solvent choice (e.g., tert-butyl alcohol for improved solubility), and catalyst loading (e.g., Pd(OAc)₂ with XPhos ligand) to maximize yield . Hydrolysis conditions (e.g., HCl in 1,4-dioxane at 20–50°C for 25 hours) are critical to avoid decarboxylation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for tert-butyl pyridine-carboxylate derivatives .
  • HPLC-PDA to assess purity, with mobile phases optimized for polar carboxylic acids (e.g., acetonitrile/water with 0.1% TFA) .

Q. How do the electronic effects of the 1,1-difluoroethyl group influence the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer : The strong electron-withdrawing nature of the CF₂CH₃ group increases the electrophilicity of the pyridine ring, particularly at the 4-position. This can be quantified via Hammett σ constants or computational methods (DFT calculations). Experimentally, reactivity is tested in Suzuki-Miyaura couplings, where electron-deficient pyridines require milder bases (e.g., Cs₂CO₃ vs. K₃PO₄) to prevent side reactions .

Advanced Research Questions

Q. How can competing side reactions (e.g., decarboxylation or defluorination) be mitigated during synthesis?

  • Methodological Answer :

  • Decarboxylation : Use low-temperature hydrolysis (≤50°C) and avoid prolonged heating. Replace HCl with milder acids (e.g., TFA) in aprotic solvents .
  • Defluorination : Employ fluorine-stable catalysts (e.g., Pd/C with XPhos) and minimize reaction times. Monitor by ¹⁹F NMR to detect early-stage fluorine loss .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer :

  • Dynamic NMR experiments to assess conformational flexibility of the difluoroethyl group.
  • Variable-temperature (VT) NMR to identify rotameric equilibria.
  • Comparative X-ray analysis of analogs (e.g., tert-butyl-protected derivatives) to confirm spatial arrangements .

Q. How does the difluoroethyl group affect binding affinity in biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with monofluoroethyl, trifluoroethyl, or non-fluorinated groups. Test in enzyme inhibition assays (e.g., IC₅₀ comparisons).
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions, focusing on hydrophobic pockets and fluorine-mediated hydrogen bonds .

Q. What are the challenges in scaling up the synthesis while maintaining enantiopurity (if applicable)?

  • Methodological Answer :

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., CHIRALPAK IA) or enzymatic resolution (e.g., lipase-mediated hydrolysis).
  • Asymmetric catalysis : Develop Pd-catalyzed asymmetric coupling protocols, leveraging bulky phosphine ligands to control stereochemistry .

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